molecular formula C16H20N2O2SSe B12758330 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- CAS No. 172255-95-7

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-

Cat. No.: B12758330
CAS No.: 172255-95-7
M. Wt: 383.4 g/mol
InChI Key: LLMUKDYVAZVVET-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, ethoxymethyl, isopropyl, phenylseleno, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, ethoxymethylating agents, isopropyl halides, phenylselenylating agents, and sulfur sources. The reaction conditions may vary, but common steps include:

    Ethoxymethylation: Introduction of the ethoxymethyl group using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Isopropylation: Addition of the isopropyl group using isopropyl bromide and a strong base like potassium tert-butoxide.

    Phenylselenylation: Incorporation of the phenylseleno group using phenylselenyl chloride in the presence of a catalyst such as copper(I) iodide.

    Thioxo Group Introduction: Formation of the thioxo group using sulfurizing agents like Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The thioxo group can be reduced to a thiol group under reducing conditions.

    Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The thioxo group may interact with thiol-containing enzymes, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
  • 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-oxo-
  • 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylthio)-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylseleno and thioxo groups allows for unique redox and thiol-interacting properties not commonly found in similar compounds.

Properties

CAS No.

172255-95-7

Molecular Formula

C16H20N2O2SSe

Molecular Weight

383.4 g/mol

IUPAC Name

1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N2O2SSe/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21)

InChI Key

LLMUKDYVAZVVET-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC=C2

Origin of Product

United States

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